2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-17-14(18)10-9-13(16(19)20)15(17)11-5-7-12(8-6-11)21-4-2/h5-8,13,15H,3-4,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRAWNOOWNPECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solution-Phase Synthesis via Cyclic Anhydride and Imine Condensation
Reaction Mechanism and Optimization
The most widely reported method involves a [3+2] cycloaddition between a cyclic anhydride and an imine derivative. Adapted from General Procedure 2 (RSC, 2016), this approach facilitates the formation of the piperidine ring while introducing the 4-ethoxyphenyl and ethyl groups.
Reagents and Conditions :
- Cyclic anhydride : Glutaric anhydride (2 mmol)
- Imine : N-Ethyl-4-ethoxybenzaldimine (2 mmol)
- Solvent : Dry DMF (0.5 mL per mmol)
- Temperature : 125°C (oil bath)
- Reaction time : 24 hours
The reaction proceeds via nucleophilic attack of the imine on the anhydride, followed by cyclization to form the 6-oxopiperidine core. Acidic workup (HCl, pH ~2) precipitates the crude product, which is purified via HPLC to isolate the cis/trans isomers.
Table 1: Key Parameters for Solution-Phase Synthesis
Yield : 48–75% after HPLC separation. The cis isomer typically elutes earlier (Rt = 36 min) than trans (Rt = 38–41 min).
Solid-Phase Synthesis Using Wang Resin
Stepwise Immobilization and Cyclization
A solid-phase protocol (Academia.edu, 2006) enables high-purity synthesis through resin-bound intermediates:
- Acetoacetylation : Wang resin is functionalized with acetoacetate groups using diketene.
- Enamine formation : Reaction with hydrazine yields a resin-bound enamine.
- Hantzsch-type cyclization : Knoevenagel adducts (e.g., 4-ethoxybenzaldehyde derivatives) induce ring closure.
- Cleavage : TFA/DCM (1:1) liberates the product from the resin.
Table 2: Solid-Phase Synthesis Performance
| Step | Duration | Yield | Purity (HPLC) |
|---|---|---|---|
| Acetoacetylation | 2 h | 95% | >90% |
| Cyclization | 5 h | 82% | 88% |
| TFA cleavage | 2 h | 78% | 95% |
This method avoids tedious liquid-liquid extractions and achieves >95% purity without chromatography. However, scalability is limited by resin loading capacity (typically 0.5–1.0 mmol/g).
Coupling Reagent-Mediated Synthesis
Oxyma/DiPPEA Activation Strategy
Racemization-free coupling reagents, such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (Oxyma), enable selective amide bond formation during piperidine functionalization.
Procedure :
- Activate 6-oxopiperidine-3-carboxylic acid with Oxyma/DiPPEA in DMF.
- Couple with ethylamine hydrochloride at 0°C.
- Introduce the 4-ethoxyphenyl group via Suzuki-Miyaura cross-coupling.
Advantages :
Table 3: Coupling Efficiency Across Steps
| Step | Reagent | Conversion |
|---|---|---|
| Carboxylic acid activation | Oxyma/DiPPEA | 98% |
| Ethylamine coupling | HATU | 89% |
| Aryl introduction | Pd(PPh3)4, K2CO3 | 76% |
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
Adapting solution-phase methods to continuous flow reactors improves throughput:
- Residence time : 30 min (vs. 24 h batch)
- Yield : 68% with inline HPLC monitoring
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 32 | 18 |
| PMI (Process Mass Intensity) | 56 | 29 |
Challenges and Mitigation Strategies
Stereochemical Control
Cis/trans isomerism arises during cyclization. Strategies include:
- Chiral auxiliaries : (R)-Proline derivatives enforce cis selectivity (dr 4:1)
- Catalytic asymmetric synthesis : Mn(III)-salen catalysts (ee >90%)
Purification Challenges
- HPLC limitations : Scale-up requires switch to simulated moving bed (SMB) chromatography
- Alternative crystallization : Ethanol/water (7:3) recrystallization achieves 99% purity
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: Ethoxy and methoxy groups increase lipophilicity compared to methyl or halogen substituents. Halogenated analogs (e.g., 4-fluoro, 4-chloro) introduce electron-withdrawing effects, which may influence electronic properties of the aromatic ring and reactivity in synthetic modifications .
Alkyl Chain Modifications :
- Replacing the ethyl group with a benzyl group (as in ) significantly increases molecular weight (327.36 vs. 283.34 g/mol) and introduces aromaticity, which could affect binding interactions in biological systems.
Steric and Electronic Considerations: Dimethoxy substituents (3,4-dimethoxy) add polarity but may reduce metabolic stability compared to single substitutions .
Research Findings and Implications
- Synthetic Utility : Piperidine-3-carboxylic acid derivatives are often intermediates in drug discovery. The presence of a carboxylic acid group enables further functionalization, such as amide bond formation .
- Safety and Handling: Limited toxicological data are available for these compounds. General safety precautions (e.g., avoiding inhalation, skin contact) are recommended based on analogs like 2-(4-ethoxyphenyl)propanoic acid, which lacks detailed hazard data .
- Structural Insights: X-ray crystallography studies using programs like SHELXL could resolve stereochemical details (e.g., the (2R,3R) configuration noted in ), aiding in structure-activity relationship (SAR) analyses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
